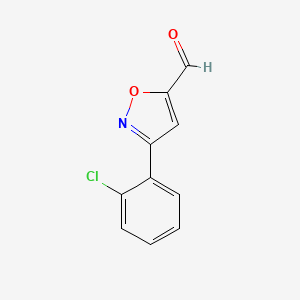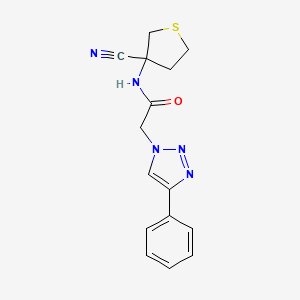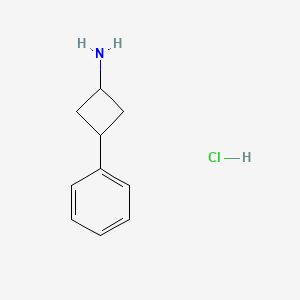![molecular formula C23H20N2O3S B2777705 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 1705223-08-0](/img/structure/B2777705.png)
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a complex organic molecule featuring a combination of furan, thiazepane, and isoxazole rings
作用机制
Target of Action
It’s worth noting that compounds with isoxazole and furan structures have been found to exhibit a wide range of biological activities . They have been associated with analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Mode of Action
The isoxazole ring in the compound is known to interact with various biological targets, leading to different activities . The furan ring may also contribute to the compound’s biological activity.
Biochemical Pathways
Isoxazole derivatives have been found to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Isoxazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
Furan-2-yl Synthesis: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Thiazepane Ring Formation: The thiazepane ring can be formed through the reaction of a suitable amine with a thioamide under cyclization conditions, often involving heating and a catalyst.
Isoxazole Synthesis: Isoxazole rings are typically synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes.
The final compound can be assembled by coupling these intermediates through a series of condensation and cyclization reactions, often requiring specific catalysts and controlled conditions to ensure the correct regiochemistry and stereochemistry.
Industrial Production Methods
Industrial production of such complex molecules often involves multi-step synthesis with high-yielding reactions and efficient purification techniques. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining the purity and consistency of the compound.
化学反应分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The thiazepane ring can be reduced to form thiazolidines or other reduced sulfur-containing rings.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products
Oxidation Products: Furanones, sulfoxides.
Reduction Products: Thiazolidines, reduced isoxazoles.
Substitution Products: Halogenated isoxazoles, substituted thiazepanes.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s unique structure may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential antimicrobial, anticancer, or anti-inflammatory properties could be explored through in vitro and in vivo studies.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the isoxazole ring, in particular, is known for its pharmacological activities, including analgesic and anti-inflammatory effects.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to the stability and reactivity of its functional groups.
相似化合物的比较
Similar Compounds
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone: Unique due to the combination of furan, thiazepane, and isoxazole rings.
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-4-yl)methanone: Similar but with a different substitution pattern on the isoxazole ring.
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-6-yl)methanone: Similar but with a different substitution pattern on the isoxazole ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity
This detailed overview provides a comprehensive understanding of the compound this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
属性
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-23(25-11-10-21(29-14-12-25)20-7-4-13-27-20)17-8-9-19-18(15-17)22(28-24-19)16-5-2-1-3-6-16/h1-9,13,15,21H,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHALGMQRIXKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2777625.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide](/img/structure/B2777627.png)
![1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2777628.png)
![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B2777630.png)
![Tert-butyl 4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2777632.png)
![methyl 2-methyl-4-oxo-3-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2777634.png)
![2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid](/img/structure/B2777635.png)

![2-Benzyl-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2777640.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2777641.png)
![2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2777642.png)
![N-(4-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2777643.png)
